![molecular formula C27H23N3OS B2574130 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-56-3](/img/structure/B2574130.png)
2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a novel organic compound that has recently gained interest in various fields of research and industry. It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A significant area of research involves the synthesis of pyrrolopyrimidine derivatives, including compounds structurally related to 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and their evaluation for antimicrobial activities. For instance, the synthesis of novel pyrrolo-pyrimidines through the condensation of aminoethylcarboxylate diphenyl pyrroles with mono-substituted arylthioureas has been reported. These compounds exhibit mild to moderate antimicrobial activities, highlighting their potential in addressing infectious diseases (A. Mishra, 2010).
Antiviral Research
Another important application is in the development of antiviral agents. Derivatives of pyrimidin-4(3H)-one have been synthesized and shown to possess virus-inhibiting properties against the human immunodeficiency virus (HIV-1), demonstrating the potential of these compounds in antiviral therapy (M. Novikov et al., 2004).
Antioxidant Properties
The antioxidant activity of pyrrolo[3,2-d]pyrimidine derivatives has been evaluated, revealing the capacity of these compounds to act as free radical scavengers. This suggests their utility in developing treatments for diseases associated with oxidative stress (T. Chaban et al., 2013).
Anticancer Potential
Research into pyrrolopyrimidine derivatives has also explored their anticancer properties. For example, studies have synthesized and evaluated the antiproliferative effects of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, showing promising results against cancer cell lines and suggesting mechanisms of action that include apoptotic cell death (Hoda Atapour-Mashhad et al., 2017).
Wirkmechanismus
Target of Action
Compounds similar to “2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one”, such as thieno[2,3-d]pyrimidin-4-amines, have been shown to inhibit certain enzymes like acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism.
Mode of Action
The compound may interact with its target enzyme, leading to inhibition of the enzyme’s activity. This interaction could alter the normal functioning of the enzyme, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase can affect the fatty acid biosynthesis pathway. This could lead to downstream effects on lipid metabolism and energy production within the cell .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits acetyl-CoA carboxylase, it could lead to reduced fatty acid synthesis, potentially affecting cell membrane integrity and energy storage .
Biochemische Analyse
Biochemical Properties
2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme critical for cell cycle regulation, and its inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound induces cell cycle arrest and apoptosis . This is achieved through the inhibition of CDK2, leading to the accumulation of cells in the G1 phase of the cell cycle . Additionally, the compound has been shown to alter gene expression profiles, particularly those involved in cell cycle regulation and apoptosis . In non-cancerous cells, the compound’s effects are less pronounced, suggesting a degree of selectivity towards rapidly dividing cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2 . The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms stable interactions with key residues in the CDK2 active site, including hydrogen bonds with Leu83 and hydrophobic interactions with surrounding residues . These interactions are crucial for the compound’s inhibitory activity and selectivity towards CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2, leading to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety . Threshold effects have also been noted, with a clear dose-response relationship observed in tumor inhibition studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation . In particular, the compound has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy . The distribution of the compound within different tissues can also impact its toxicity profile, necessitating careful monitoring during therapeutic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound’s localization within the cytoplasm allows it to interact with other cellular components, potentially influencing various signaling pathways . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-13-14-19(2)21(15-18)17-32-27-29-24-23(20-9-5-3-6-10-20)16-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h3-16,28H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYMNAXFDGOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)
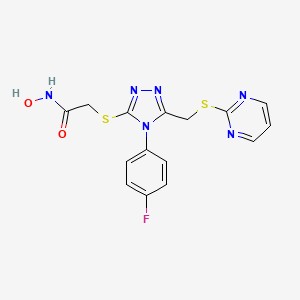
![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)
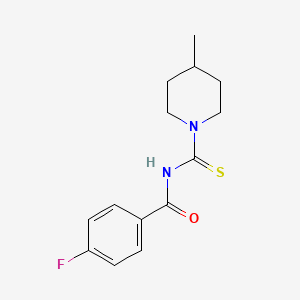
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)
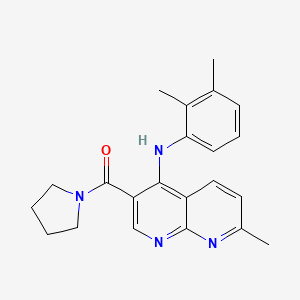
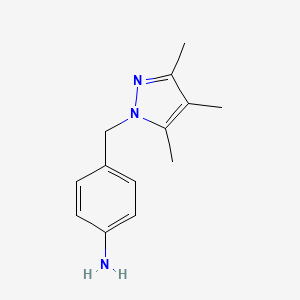
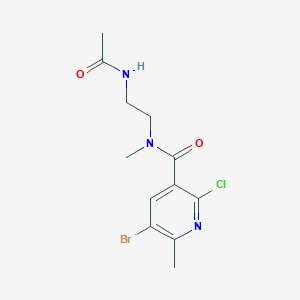
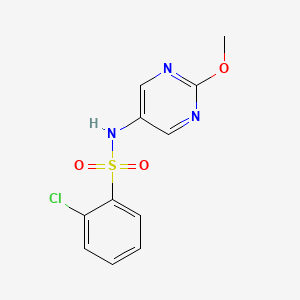
![N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2574061.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2574064.png)
![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2574066.png)
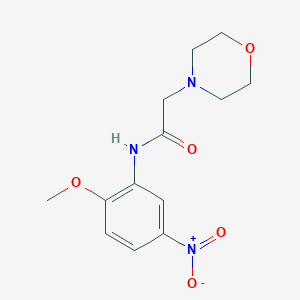
![3,5-Dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2574070.png)